

An In-depth Technical Guide to 3,5-Dibromobenzonitrile

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Compound of Interest

Compound Name: 3,5-Dibromobenzonitrile

Cat. No.: B1351247

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis and holds potential for applications in medicinal chemistry and chemical biology. Its chemical structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of **3,5-Dibromobenzonitrile**, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

3,5-Dibromobenzonitrile is a solid at room temperature, typically appearing as a colorless or white to yellow-brown powder or crystals. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3,5-Dibromobenzonitrile**

Property	Value	Reference
CAS Number	97165-77-0	[1]
Molecular Formula	C ₇ H ₃ Br ₂ N	[1]
Molecular Weight	260.91 g/mol	[1]
Appearance	Colorless or white to yellow to brown powder or crystals	
Melting Point	98 °C	[2]
Boiling Point	261.2 ± 20.0 °C (Predicted)	[2]
Density	2.06 ± 0.1 g/cm ³ (Predicted)	[2]
Solubility	Soluble in methanol.	
Storage	Store in a refrigerator under an inert atmosphere.	

Synthesis

A general and efficient method for the synthesis of **3,5-Dibromobenzonitrile** is the cyanation of 1,3,5-tribromobenzene. The following experimental protocol is adapted from a procedure for a similar halogenated benzonitrile.[3]

Experimental Protocol: Synthesis of 3,5-Dibromobenzonitrile

Materials:

- 1,3,5-Tribromobenzene
- Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)
- Lithium chloride (LiCl), anhydrous
- N,N-Dimethylformamide (DMF)

- Aqueous Ammonia (NH_3)
- Iodine (I_2)
- Saturated aqueous Sodium sulfite (Na_2SO_3) solution
- Chloroform (CHCl_3)
- Anhydrous Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Anhydrous Tetrahydrofuran (THF)

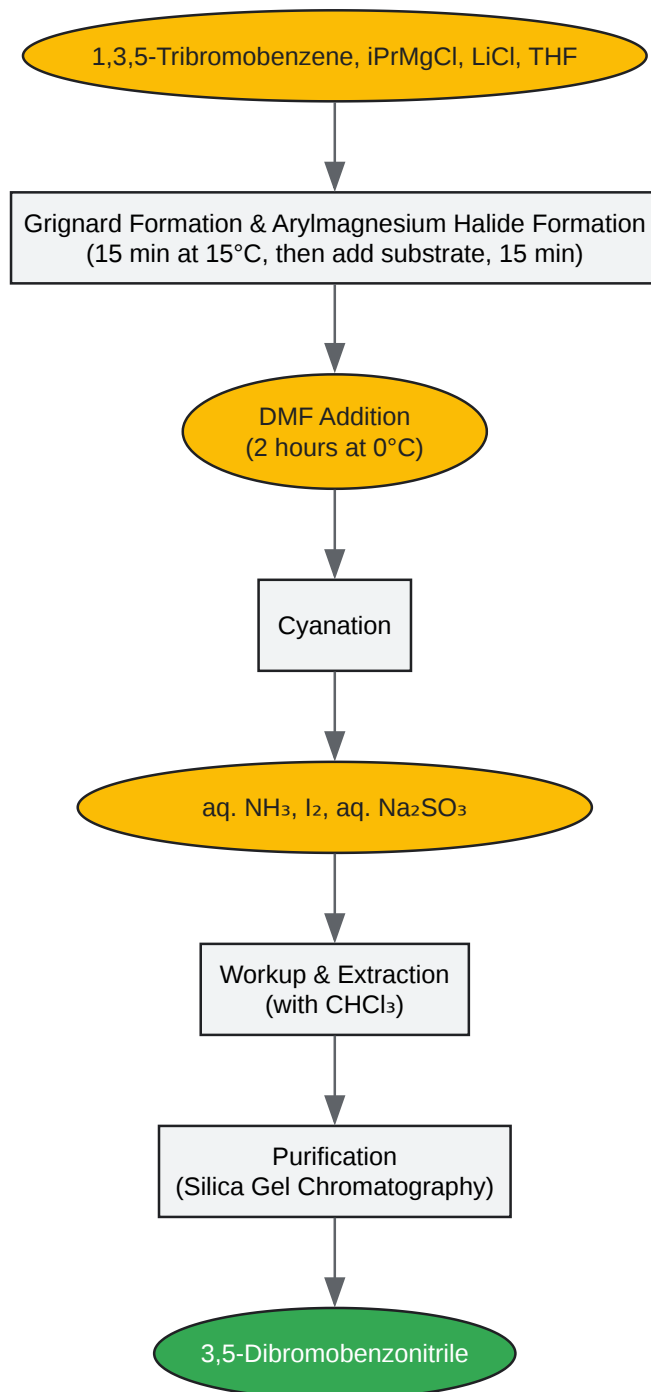
Procedure:

- To a dry flask containing anhydrous lithium chloride (8.24 mmol), add isopropylmagnesium chloride (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C.
- Stir the mixture for 15 minutes.
- Slowly add a solution of 1,3,5-tribromobenzene (8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.
- Cool the reaction mixture to 0 °C and slowly add N,N-dimethylformamide (12 mmol). Stir the mixture at this temperature for 2 hours.
- After 2 hours, add aqueous ammonia (7 mL, 28-30%) and iodine (16 mmol) to the reaction mixture.
- Stir the mixture for 2 hours at room temperature.
- Pour the reaction mixture into a saturated aqueous sodium sulfite solution and extract with chloroform (3 x 30 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1, v/v) as the eluent to afford pure **3,5-Dibromobenzonitrile**.

Synthesis Workflow Diagram

Synthesis Workflow for 3,5-Dibromobenzonitrile

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Caption: A flowchart illustrating the key stages in the synthesis of **3,5-Dibromobenzonitrile**.

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of **3,5-Dibromobenzonitrile**. While a comprehensive set of spectra for this specific compound is not readily available in public databases, the expected spectral characteristics can be inferred from data on analogous compounds and general spectroscopic principles.

Table 2: Predicted and Reported Spectral Data for **3,5-Dibromobenzonitrile** and Related Compounds

Technique	Expected/Reported Data for 3,5-Dibromobenzonitrile	Reference/Notes
¹ H NMR	Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.	Based on the structure. For comparison, 3,5-Dichlorobenzonitrile shows signals at δ 7.60 and 7.55 ppm.[4]
¹³ C NMR	Signals expected for the quaternary carbons (C1, C3, C5, C-CN) and the CH carbons (C2, C4, C6). The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm.	For comparison, the ¹³ C NMR of 3-Bromobenzonitrile shows signals at various points in the aromatic region.[5]
IR Spectroscopy	A sharp, strong absorption band is expected in the range of 2220-2240 cm ⁻¹ characteristic of the C≡N stretching of an aromatic nitrile.[6]	The position is influenced by conjugation with the aromatic ring.[6]
Mass Spectrometry	Exact Mass: 260.86117 Da.[7] The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br).	

Applications in Research and Drug Development

Role in Proteomics Research

3,5-Dibromobenzonitrile is described as a compound for proteomics research.[1] In this context, small molecules like **3,5-Dibromobenzonitrile** can be utilized as chemical probes to study protein function, interactions, and localization within a complex biological system. The bromine atoms on the aromatic ring can serve as reactive handles for the attachment of reporter tags (e.g., fluorophores, biotin) or for immobilization onto solid supports for affinity chromatography-based protein enrichment.

Potential as a Modulator of Glutamatergic Neurotransmission

While direct studies on **3,5-Dibromobenzonitrile** are limited, research on the closely related compound, 3,5-dibromo-L-phenylalanine, has shown that it can modulate glutamatergic synaptic transmission. This analogue acts as a polyvalent modulator by:

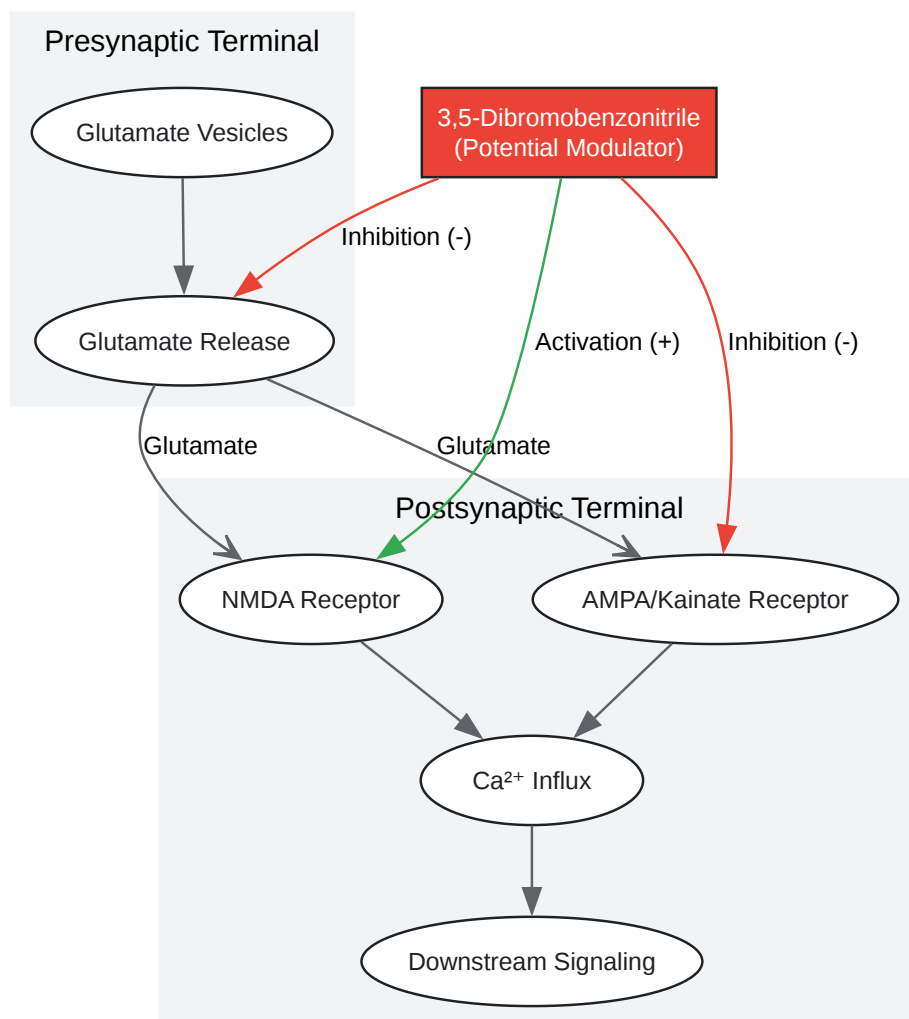
- Activating NMDA receptors.
- Depressing presynaptic glutamate release.
- Blocking AMPA/kainate receptors.

This suggests that the 3,5-dibromophenyl moiety could be a key pharmacophore for interacting with glutamate receptors.

Potential Signaling Pathway Involvement

Based on the activity of its analogue, **3,5-Dibromobenzonitrile** could potentially influence neuronal signaling pathways regulated by glutamate, a major excitatory neurotransmitter in the central nervous system. A simplified representation of this potential interaction is depicted below.

Potential Interaction of 3,5-Dibromobenzonitrile with Glutamatergic Synapse



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Caption: A diagram illustrating the potential modulatory effects of **3,5-Dibromobenzonitrile** on a glutamatergic synapse.

Safety and Handling

3,5-Dibromobenzonitrile is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,5-Dibromobenzonitrile is a valuable chemical entity with established utility in organic synthesis and emerging potential in the fields of proteomics and neuropharmacology. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research is warranted to fully elucidate its mechanism of action in biological systems and to explore its utility as a chemical probe or a lead compound in drug discovery programs.

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